Lipophilicity Shift Induced by N6-Methyl Substitution vs Unsubstituted Parent
The N6-methyl group on 6-methyl-2,6-diazabicyclo[3.2.1]octane shifts calculated logP by approximately –0.08 log units relative to the unsubstituted 2,6-diazabicyclo[3.2.1]octane scaffold (Chem-space logP = –0.28 [1] vs ChemSrc XlogP = –0.20 for the parent ). Although the magnitude is modest, this difference indicates that N-methylation does not increase lipophilicity in this scaffold, which is relevant for predicting CNS penetration and aqueous solubility in fragment-based screening libraries.
| Evidence Dimension | Calculated partition coefficient (logP/XlogP) |
|---|---|
| Target Compound Data | logP = –0.28 (Chem-space calculated) |
| Comparator Or Baseline | 2,6-Diazabicyclo[3.2.1]octane: XlogP = –0.20 (ChemSrc predicted) |
| Quantified Difference | Δ logP ≈ –0.08 |
| Conditions | In silico prediction; Chem-space calculation method vs ChemSrc XlogP |
Why This Matters
Predictable lipophilicity enables rational selection of fragments with desired physicochemical profiles for CNS or systemic target libraries.
- [1] Chem-space. 6-Methyl-2,6-diazabicyclo[3.2.1]octane. LogP = –0.28. CSMB00102561466. https://chem-space.com/CSMB00102561466-47DE82 (accessed 2026-05-11). View Source
